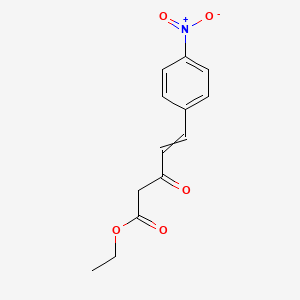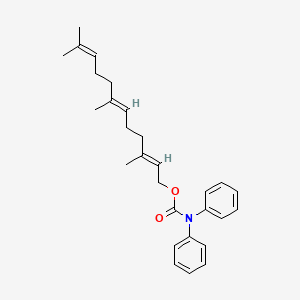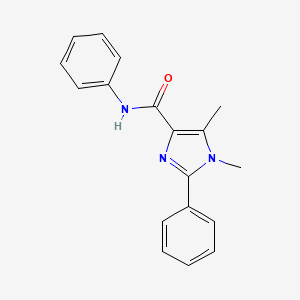
(5S)-5,6-Dihydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5,6-Dihydroxyhexanal is an organic compound with the molecular formula C6H12O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of two hydroxyl groups (-OH) and an aldehyde group (-CHO) on a six-carbon chain. The “5S” designation indicates the specific stereochemistry of the molecule, with the hydroxyl groups located on the fifth and sixth carbons in the S-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5,6-Dihydroxyhexanal can be achieved through several methods. One common approach involves the oxidation of hexane-1,5-diol using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, with the diol being converted to the corresponding aldehyde.
Another method involves the use of enzymatic catalysis. Enzymes such as alcohol dehydrogenases can selectively oxidize the primary alcohol group in hexane-1,5-diol to form this compound. This method is advantageous due to its high selectivity and mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts in industrial processes is also gaining popularity due to their environmental benefits and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5S)-5,6-Dihydroxyhexanal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), hydrobromic acid (HBr), ammonia (NH3)
Major Products Formed
Oxidation: (5S)-5,6-Dihydroxyhexanoic acid
Reduction: (5S)-5,6-Dihydroxyhexanol
Substitution: Various substituted hexanal derivatives
Scientific Research Applications
(5S)-5,6-Dihydroxyhexanal has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and the development of chiral catalysts.
Biology
In biological research, this compound is used as a model compound to study metabolic pathways involving aldehydes and alcohols. It is also used in the study of enzyme kinetics and the development of enzyme inhibitors.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in the synthesis of bioactive compounds and its potential use as a drug intermediate.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its applications include the synthesis of flavor and fragrance compounds, as well as the production of polymers and resins.
Mechanism of Action
The mechanism of action of (5S)-5,6-Dihydroxyhexanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and affect metabolic pathways.
The hydroxyl groups in this compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s solubility and reactivity. These interactions play a crucial role in the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
(5S)-5,6-Dihydroxyhexanal can be compared with other similar compounds, such as (5R)-5,6-Dihydroxyhexanal and 5,6-Dihydroxyhexanoic acid.
(5R)-5,6-Dihydroxyhexanal: This compound is the enantiomer of this compound, with the hydroxyl groups in the R-configuration. The two enantiomers have similar chemical properties but can exhibit different biological activities due to their different three-dimensional structures.
5,6-Dihydroxyhexanoic acid: This compound is the oxidized form of this compound, with a carboxylic acid group instead of an aldehyde group. It has different chemical reactivity and biological properties compared to this compound.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and aldehyde functional groups, which contribute to its diverse reactivity and applications.
Properties
CAS No. |
74720-51-7 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(5S)-5,6-dihydroxyhexanal |
InChI |
InChI=1S/C6H12O3/c7-4-2-1-3-6(9)5-8/h4,6,8-9H,1-3,5H2/t6-/m0/s1 |
InChI Key |
BCCHUSAXPHBYGO-LURJTMIESA-N |
Isomeric SMILES |
C(CC=O)C[C@@H](CO)O |
Canonical SMILES |
C(CC=O)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


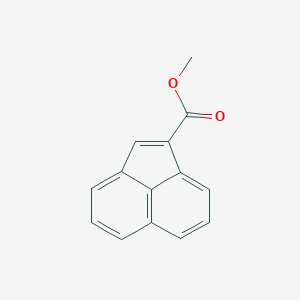
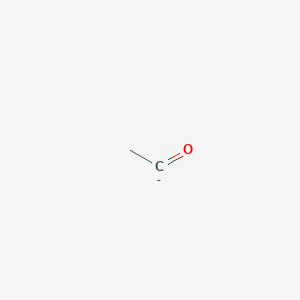
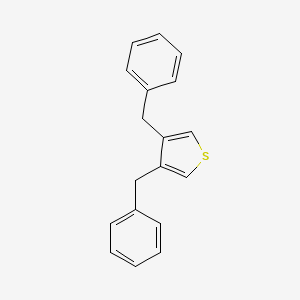
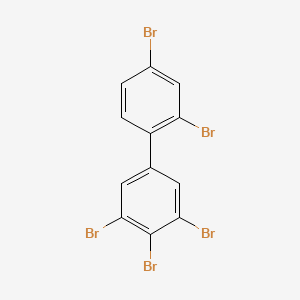
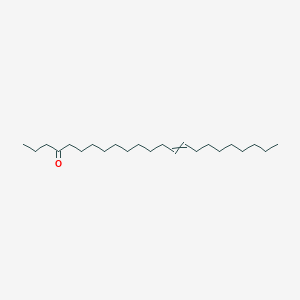
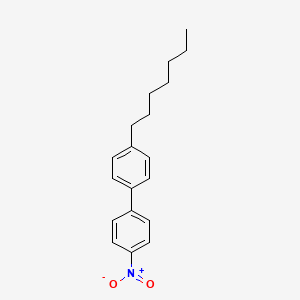

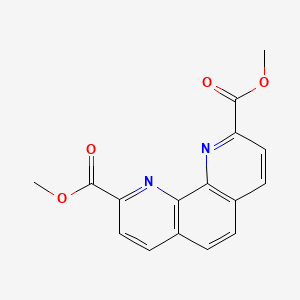
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)
